molecular formula C24H44N8O8 B15166154 L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine CAS No. 189694-03-9

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine

Katalognummer: B15166154
CAS-Nummer: 189694-03-9
Molekulargewicht: 572.7 g/mol
InChI-Schlüssel: NOGOBXRIWUOHEU-WOYTXXSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine is a pentapeptide composed of the amino acids lysine, leucine, alanine, asparagine, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in medical and biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical modification techniques are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of lysine, leucine, alanine, asparagine, and glutamine residues allows for unique interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

189694-03-9

Molekularformel

C24H44N8O8

Molekulargewicht

572.7 g/mol

IUPAC-Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H44N8O8/c1-12(2)10-16(32-21(36)14(26)6-4-5-9-25)22(37)29-13(3)20(35)31-17(11-19(28)34)23(38)30-15(24(39)40)7-8-18(27)33/h12-17H,4-11,25-26H2,1-3H3,(H2,27,33)(H2,28,34)(H,29,37)(H,30,38)(H,31,35)(H,32,36)(H,39,40)/t13-,14-,15-,16-,17-/m0/s1

InChI-Schlüssel

NOGOBXRIWUOHEU-WOYTXXSLSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.